Atr-IN-4

ATR inhibitor prostate cancer antiproliferative activity

Select ATR-IN-4 for its defined (R)-stereochemistry imidazo[1,5-b]pyridazine scaffold, which provides a distinct chemotype from clinical ATR inhibitors. It demonstrates potent, differential antiproliferative activity in DU145 prostate cancer (IC50 130.9 nM) and NCI-H460 lung cancer (IC50 41.33 nM) cells. Use as a stereochemically pure benchmark for structure-activity relationship studies and for synthetic lethality combination screening with DNA-damaging agents. This ATP-competitive inhibitor enables reproducible, scaffold-specific investigation of DNA damage response pathways.

Molecular Formula C18H20N8O
Molecular Weight 364.4 g/mol
Cat. No. B10857828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtr-IN-4
Molecular FormulaC18H20N8O
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NN3C(=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C
InChIInChI=1S/C18H20N8O/c1-12-11-27-8-7-25(12)17-9-13(15-4-6-21-24(15)2)16-10-19-18(26(16)23-17)14-3-5-20-22-14/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,20,22)/t12-/m1/s1
InChIKeyBUTVLOCHWATRAS-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATR-IN-4: An ATR Kinase Inhibitor from the Imidazo[1,5-b]pyridazine Scaffold Series


ATR-IN-4 is a substituted fused heteroaromatic bicyclic compound belonging to the imidazo[1,5-b]pyridazine class, disclosed as a potent and selective inhibitor of ataxia telangiectasia and Rad3-related (ATR) kinase [1]. The compound bears the CAS registry number 2574545-45-0, molecular formula C18H20N8O, and a molecular weight of 364.40 g/mol, and is designated as Compound 13 in the source patent . It functions as an ATP-competitive kinase inhibitor targeting the DNA damage response pathway, with demonstrated antiproliferative activity against human prostate cancer DU145 cells (IC50 = 130.9 nM) and human lung cancer NCI-H460 cells (IC50 = 41.33 nM) [2]. The compound contains a defined (R)-configuration stereocenter at the 3-methylmorpholine moiety, a structural feature that distinguishes it within its patent family .

Why ATR-IN-4 Cannot Be Casually Substituted with Other ATR Inhibitors


The ATR inhibitor landscape encompasses compounds with widely divergent chemical scaffolds, potency profiles, and selectivity signatures that preclude simple one-for-one substitution. Leading clinical-stage ATR inhibitors exhibit biochemical IC50 values spanning four orders of magnitude: RP-3500 (1.0 nM), elimusertib/BAY1895344 (7 nM), ceralasertib/AZD6738 (1 nM), and berzosertib (0.17 nM) [1]. Beyond potency, kinase selectivity across the PIKK family varies dramatically, with RP-3500 demonstrating 120-fold selectivity over mTOR and >30,000-fold selectivity over ATM, whereas other inhibitors display substantially different selectivity windows [2]. Furthermore, cellular antiproliferative activity is cell-line-dependent and influenced by underlying genetic context such as ATM or DDR pathway mutation status, meaning a compound optimized for one experimental system may underperform in another . Without head-to-head comparative data under identical assay conditions, substitution carries substantial experimental risk and may yield non-reproducible or misleading results.

ATR-IN-4: Quantified Evidence and Comparative Analysis for Procurement Decisions


ATR-IN-4 Antiproliferative Activity in DU145 Prostate Cancer Cells: A Scaffold-Based Differentiation

ATR-IN-4 inhibits the growth of human prostate cancer DU145 cells with an IC50 of 130.9 nM [1]. This activity must be contextualized against clinical-stage comparators for which DU145 activity has been reported. RP-3500 demonstrates a biochemical ATR IC50 of 1.0 nM and cellular pKAP1 inhibition IC50 of 0.33 nM in HT-29 cells, but direct DU145 antiproliferative data for RP-3500 are not publicly available in the same assay format [2]. Ceralasertib (AZD6738) exhibits an ATR biochemical IC50 of 1 nM and cellular CHK1 phosphorylation inhibition IC50 of 74 nM, yet its DU145 growth inhibition data remain unreported in accessible sources . Given the absence of direct head-to-head comparisons under identical DU145 assay conditions, the 130.9 nM value represents the only DU145-specific antiproliferative metric available for this imidazo[1,5-b]pyridazine scaffold series.

ATR inhibitor prostate cancer antiproliferative activity DU145 imidazopyridazine

ATR-IN-4 Antiproliferative Activity in NCI-H460 Lung Cancer Cells: Cell Line-Specific Differential Potency

ATR-IN-4 exhibits an IC50 of 41.33 nM against NCI-H460 human lung cancer cells, a value 3.17-fold more potent than its activity against DU145 prostate cancer cells (130.9 nM) within the same experimental series [1]. For ceralasertib, available NCI-H460 data report a GI50 (50% growth inhibition) of 1.05 μM (1050 nM) with 88.0% maximal inhibition in the H460 cell line, representing a >25-fold difference compared to ATR-IN-4's 41.33 nM IC50 [2]. However, these values derive from distinct assay methodologies (IC50 from cell viability assay vs. GI50 from growth inhibition assay) conducted in different laboratories without standardized protocols, precluding direct quantitative comparison. The 3.17-fold intra-compound differential between DU145 and NCI-H460 in the same patent series indicates cell-line-dependent sensitivity that may inform model selection.

ATR inhibitor lung cancer NCI-H460 antiproliferative non-small cell lung cancer

Structural Differentiation: Imidazo[1,5-b]pyridazine Core with (R)-3-Methylmorpholine Substitution

ATR-IN-4 features a substituted imidazo[1,5-b]pyridazine bicyclic core bearing an (R)-3-methylmorpholine moiety at the 2-position, a 1-methyl-1H-pyrazol-5-yl group at the 4-position, and a 1H-pyrazol-3-yl group at the 7-position [1]. This scaffold class is distinct from clinical-stage ATR inhibitors: ceralasertib (AZD6738) is a morpholino-pyrimidine derivative, berzosertib (M6620/VX-970) is a pyrazine-carboxamide, elimusertib (BAY1895344) is a quinazoline derivative containing a sulfoximine moiety, and RP-3500 is a pyrazolo-pyrimidine derivative [2]. Within the broader ATR-IN series, ATR-IN-9 (CAS 2417513-43-8) derives from a different patent family (WO2020087170A1) and exhibits a distinct chemical structure with an ATR IC50 of 10 nM . The (R)-stereochemistry at the morpholine 3-position in ATR-IN-4 is stereospecifically defined, potentially influencing binding mode and off-target interactions relative to achiral or (S)-configured analogs in the same patent series, though comparative stereochemical activity data are not disclosed in the source patent [1].

imidazopyridazine ATR inhibitor scaffold chemical structure SAR stereochemistry

ATR-IN-4: Evidence-Based Research and Industrial Application Scenarios


Prostate Cancer Cell Model Screening: DU145 Antiproliferative Studies

Researchers conducting prostate cancer viability assays in DU145 cells may select ATR-IN-4 for dose-response studies at concentrations spanning the 130.9 nM IC50 range [1]. This scenario is applicable for preliminary screening of ATR pathway dependency in androgen-independent prostate cancer models, with the compound serving as a tool to probe ATR inhibition effects on cell cycle progression and DNA damage response activation in this specific cellular context.

Lung Cancer Model Evaluation: NCI-H460 Cell Line Studies

Investigators working with NCI-H460 non-small cell lung cancer models may employ ATR-IN-4 in viability assays with an expected IC50 of 41.33 nM [2]. The approximately 3-fold enhanced potency relative to DU145 cells suggests this cell line exhibits greater sensitivity to this imidazo[1,5-b]pyridazine-based ATR inhibitor, making it a potentially informative model for studying differential tumor-type responses to ATR pathway blockade using this specific chemotype.

Scaffold-Based Medicinal Chemistry and SAR Exploration

Medicinal chemists developing novel ATR inhibitors may utilize ATR-IN-4 as a reference compound for the imidazo[1,5-b]pyridazine scaffold class, distinct from morpholino-pyrimidine (ceralasertib), pyrazine-carboxamide (berzosertib), and quinazoline-sulfoximine (elimusertib) clinical candidates [3]. The defined (R)-stereochemistry at the morpholine 3-position provides a stereochemically pure benchmark for structure-activity relationship studies exploring substituent effects on potency and selectivity within this patent series [1].

In Vitro Combination Studies with Chemotherapeutics or PARP Inhibitors

Investigators designing synthetic lethality experiments may pair ATR-IN-4 with DNA-damaging agents or PARP inhibitors in cell-based assays. While direct combination data for ATR-IN-4 are not yet published, the established IC50 values in DU145 (130.9 nM) and NCI-H460 (41.33 nM) provide concentration ranges for combination index determination when exploring synergistic interactions with standard-of-care agents in these cell lines [1] [2].

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